
2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as kinase inhibitors. This compound is of interest due to its potential biological activities and its role in modulating protein kinase enzymatic activity, which is crucial for various cellular processes such as proliferation, differentiation, and programmed cell death .
準備方法
The synthesis of 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Functionalization: The hydroxyethyl and neopentyl groups are introduced through further substitution reactions, often involving alkyl halides and appropriate bases.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques .
化学反応の分析
2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which can be used in the treatment of various cancers and other diseases involving abnormal kinase activity.
Biological Research: The compound is used to study cellular processes such as proliferation, differentiation, and apoptosis, providing insights into the molecular mechanisms underlying these processes.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol involves the inhibition of protein kinases. Protein kinases are enzymes that phosphorylate specific amino acids in proteins, regulating their activity. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and survival. The molecular targets include kinases such as c-Met, KDF, c-Kit, flt-3, and flt-4, which are implicated in various diseases .
類似化合物との比較
Similar compounds to 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol include other quinoline derivatives and kinase inhibitors. Some of these compounds are:
Quinazoline Derivatives: These compounds also inhibit protein kinases and are used in similar applications.
Other Piperazine-Containing Compounds: These compounds may have similar biological activities due to the presence of the piperazine ring.
Kinase Inhibitors: Compounds like imatinib and erlotinib, which target specific kinases, can be compared to this compound in terms of their mechanism of action and therapeutic applications.
特性
分子式 |
C21H31N3O2 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
2-[[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26) |
InChIキー |
WMHDCRWFBUKCAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=CC(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


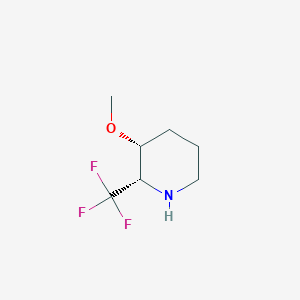
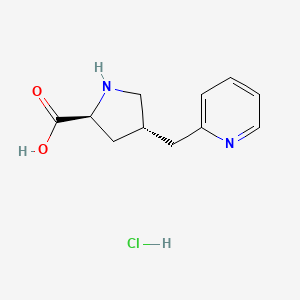
![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
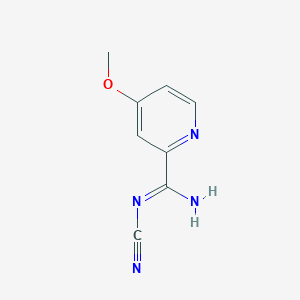
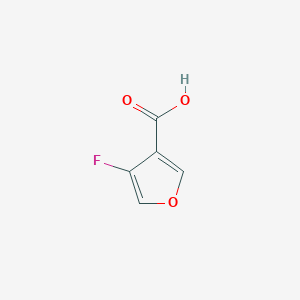

![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)
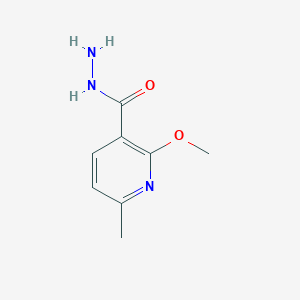
![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)




